N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The oxadiazole moiety is then introduced through a cyclization reaction. Common reagents used in these reactions include chlorinating agents, reducing agents, and cyclization catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, chlorophenyl compounds, and oxadiazole-containing molecules. Examples include:
- N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-triazol-2-yl)benzamide
Uniqueness
N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-24-25-21(28-14)16-7-4-6-15(12-16)20(27)23-17-8-5-11-26(13-17)19-10-3-2-9-18(19)22/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISHRSRHSFWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)NC3CCCN(C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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